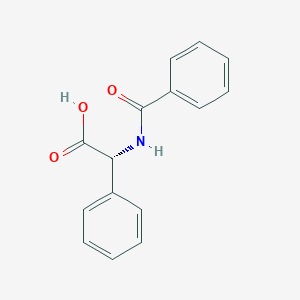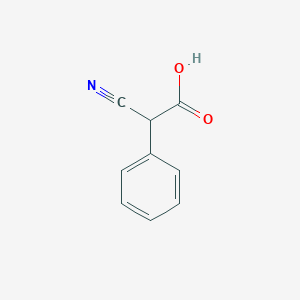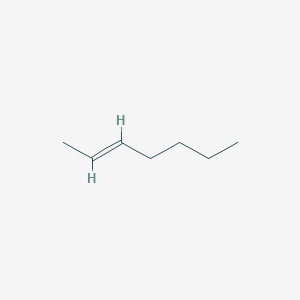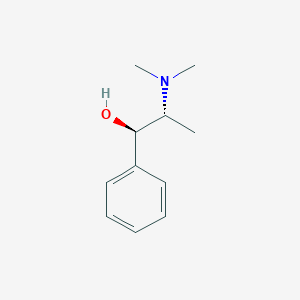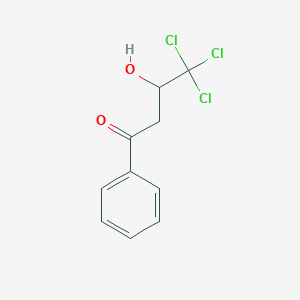![molecular formula C7H14N2O2 B081687 methyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-36-4](/img/structure/B81687.png)
methyl N-[(Z)-pentylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is commonly referred to as MPCA and is a carbamate derivative that has a unique chemical structure. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
MPCA has been extensively studied for its potential applications in various fields of study. One of the most significant applications of MPCA is in the field of enzyme inhibition. MPCA has been shown to act as a potent inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have significant effects on cognitive function and memory.
Mecanismo De Acción
MPCA acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. This binding prevents the breakdown of acetylcholine, leading to an increase in its levels. The increased levels of acetylcholine can have significant effects on cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of MPCA have been extensively studied. MPCA has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. MPCA has also been shown to have anti-inflammatory and antioxidant properties, which can have significant effects on various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPCA has several advantages and limitations for lab experiments. One of the main advantages of MPCA is its ability to act as a potent inhibitor of certain enzymes, making it a valuable tool for studying enzyme inhibition. However, MPCA also has limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the study of MPCA. One potential direction is the development of new synthetic methods for MPCA that are more efficient and cost-effective. Another potential direction is the study of the potential therapeutic applications of MPCA, including its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
In conclusion, Methyl N-[(Z)-pentylideneamino]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. MPCA has been extensively studied for its various properties and is known for its ability to act as a potent inhibitor of certain enzymes. The biochemical and physiological effects of MPCA have also been extensively studied, and it has been shown to have significant effects on cognitive function and memory, as well as on other physiological processes. While MPCA has several advantages and limitations for lab experiments, there are several future directions for the study of this compound, including the development of new synthetic methods and the study of its potential therapeutic applications.
Métodos De Síntesis
MPCA can be synthesized using various methods, including the reaction of pentylamine with methyl isocyanate and the reaction of pentylamine with methyl chloroformate. The most common method of synthesizing MPCA is through the reaction of pentylamine with methyl isocyanate. This method involves the addition of pentylamine to a solution of methyl isocyanate in an organic solvent, followed by the purification of the resulting product.
Propiedades
Número CAS |
14702-36-4 |
|---|---|
Nombre del producto |
methyl N-[(Z)-pentylideneamino]carbamate |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
methyl N-[(Z)-pentylideneamino]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-3-4-5-6-8-9-7(10)11-2/h6H,3-5H2,1-2H3,(H,9,10)/b8-6- |
Clave InChI |
ZDBJFBQDDNRJLS-VURMDHGXSA-N |
SMILES isomérico |
CCCC/C=N\NC(=O)OC |
SMILES |
CCCCC=NNC(=O)OC |
SMILES canónico |
CCCCC=NNC(=O)OC |
Sinónimos |
2-Pentylidenehydrazine-1-carboxylic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
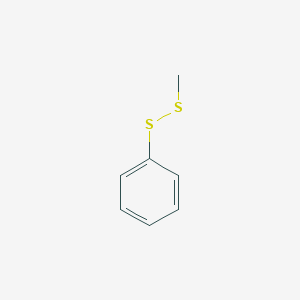
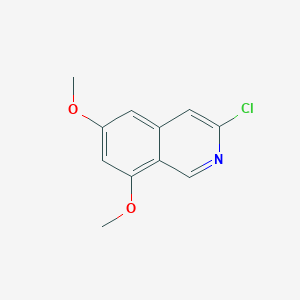
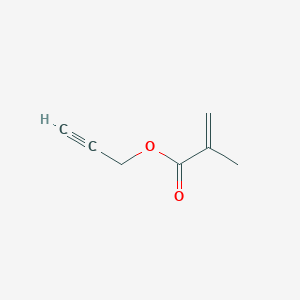

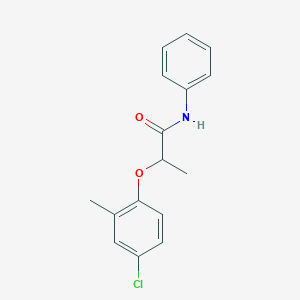
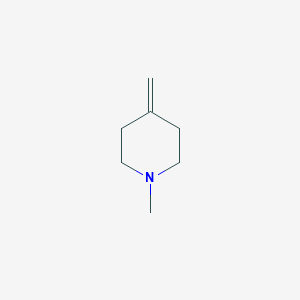
![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-N-(2-chloroethyl)-](/img/structure/B81615.png)
